2,4,6-Triisopropylbenzyl Chloride
Overview
Description
2,4,6-Triisopropylbenzyl Chloride is a chemical compound with the molecular formula C16H25Cl. It is a white to almost white crystalline powder that is soluble in common organic solvents. This compound is primarily used in organic synthesis and research due to its unique structural properties.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triisopropylbenzyl Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the chloride group to a hydroxyl group, forming an alcohol.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Triisopropylbenzyl Carboxylic Acid
Reduction: Triisopropylbenzyl Alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4,6-Triisopropylbenzyl Chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological targets.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Triisopropylbenzyl Chloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the mechanism typically involves the transfer of electrons from the compound to the oxidizing agent, resulting in the formation of a carboxylic acid. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
2,4,6-Triisopropylbenzyl Alcohol: This compound is structurally similar but contains a hydroxyl group instead of a chloride.
1,3,5-Triisopropylbenzene: The parent compound without the chloromethyl group.
2-Chloromethyl-1,3,5-triisopropylbenzene: Another name for 2,4,6-Triisopropylbenzyl Chloride.
Uniqueness: this compound is unique due to its bulky triisopropyl groups, which provide steric hindrance and influence its reactivity and applications. This makes it particularly useful in synthetic chemistry where control over reaction outcomes is crucial.
Properties
IUPAC Name |
2-(chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHQLMOCMQMZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CCl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499846 | |
Record name | 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-86-8 | |
Record name | 2-(Chloromethyl)-1,3,5-tri(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triisopropylbenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4,6-Triisopropylbenzyl Chloride in the synthesis of the ACAT inhibitor CI-1011?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2,6-Diisopropylphenyl [(2,4,6-Triisopropylphenyl)acetyl]sulfamate (CI-1011), an ACAT inhibitor. [] The process involves the following:
- Starting Material: Commercially available 1,3,5-triisopropylbenzene is chloromethylated to yield this compound. []
- Cyanation & Hydrolysis: this compound undergoes cyanation under phase-transfer catalysis, forming 2,4,6-triisopropylbenzyl cyanide. Subsequent basic hydrolysis of this intermediate leads to the formation of 2,4,6-triisopropylphenylacetic acid. []
- Key Intermediate: This 2,4,6-triisopropylphenylacetic acid is a key building block in the eventual synthesis of the target ACAT inhibitor CI-1011. []
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